molecular formula C12H16N4O6S B11099097 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine

4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine

Cat. No.: B11099097
M. Wt: 344.35 g/mol
InChI Key: YWSCLABMYGIFBZ-UHFFFAOYSA-N
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Description

4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine: DNP-hydrazine , is a chemical compound with the following molecular formula:

C6H6N4O4\text{C}_6\text{H}_6\text{N}_4\text{O}_4C6​H6​N4​O4​

. It consists of a piperazine ring substituted with a 2,4-dinitrophenyl group and a methylsulfonyl group.

Preparation Methods

Synthetic Routes: The synthesis of 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine involves several steps. One common synthetic route includes the following reactions:

    Nitration of Aniline: Start with aniline and perform nitration using a mixture of nitric acid and sulfuric acid. This yields 2,4-dinitroaniline.

    Hydrazinolysis: React 2,4-dinitroaniline with hydrazine hydrate to form 4-(2,4-dinitrophenyl)hydrazine.

    Sulfonation: Introduce the methylsulfonyl group by reacting 4-(2,4-dinitrophenyl)hydrazine with methanesulfonyl chloride.

Industrial Production Methods: Industrial production methods may vary, but the above synthetic route provides a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactions:

    Oxidation: The nitro groups in the compound can undergo oxidation reactions.

    Substitution: The hydrazine moiety is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the nitro groups can yield corresponding amino derivatives.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Hydrazinolysis: Hydrazine hydrate.

    Sulfonation: Methanesulfonyl chloride.

Major Products: The major product is 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine itself.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Investigated for potential biological activities.

    Medicine: Studied for pharmacological effects.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. its effects may involve interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine is unique due to its specific substitution pattern, similar compounds include other hydrazine derivatives and nitro-substituted piperazines.

Remember that further research and experimentation are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C12H16N4O6S

Molecular Weight

344.35 g/mol

IUPAC Name

4-(2,4-dinitrophenyl)-2-methyl-1-methylsulfonylpiperazine

InChI

InChI=1S/C12H16N4O6S/c1-9-8-13(5-6-14(9)23(2,21)22)11-4-3-10(15(17)18)7-12(11)16(19)20/h3-4,7,9H,5-6,8H2,1-2H3

InChI Key

YWSCLABMYGIFBZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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